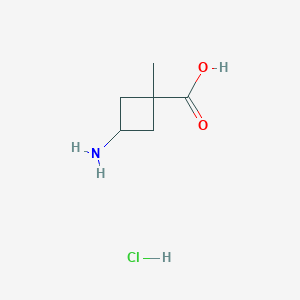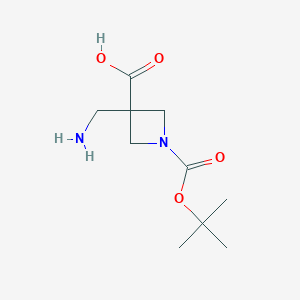![molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazin CAS No. 1363383-25-8](/img/structure/B1403498.png)
2-Chloropyrrolo[2,1-f][1,2,4]triazin
Übersicht
Beschreibung
2-Chloropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloropyrrolo[2,1-f][1,2,4]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyrrolo[2,1-f][1,2,4]triazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Diese Verbindung ist ein integraler Bestandteil mehrerer Kinase-Inhibitoren, die eine Art der zielgerichteten Therapie zur Behandlung von Krebs sind. Kinase-Inhibitoren wirken, indem sie spezifische Enzyme (Kinasen) blockieren, die zum Wachstum und Überleben von Krebszellen beitragen .
Nukleosid-Medikamente
2-Chloropyrrolo[2,1-f][1,2,4]triazin: wird auch bei der Herstellung von Nukleosid-Medikamenten wie Remdesivir verwendet, einem antiviralen Medikament zur Behandlung von Krankheiten wie COVID-19 .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloropyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that play a crucial role in the regulation of cell development . Specifically, this compound has been found to target the fibroblast growth factor receptors (FGFR) and the epidermal growth factor receptor (EGFR) , both of which belong to the family of tyrosine receptor kinases.
Biochemical Pathways
The inhibition of kinases by 2-Chloropyrrolo[2,1-f][1,2,4]triazine affects several biochemical pathways. These pathways are involved in fundamental processes such as cell development , proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell growth.
Pharmacokinetics
It is known that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides .
Result of Action
The molecular and cellular effects of 2-Chloropyrrolo[2,1-f][1,2,4]triazine’s action are primarily related to its inhibitory effect on kinases. By inhibiting these enzymes, the compound disrupts normal cell signaling pathways, potentially leading to the inhibition of cancer cell growth .
Biochemische Analyse
Biochemical Properties
2-Chloropyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for various cellular functions. 2-Chloropyrrolo[2,1-f][1,2,4]triazine interacts with the ATP-binding sites of kinases, thereby inhibiting their activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase active site .
Cellular Effects
The effects of 2-Chloropyrrolo[2,1-f][1,2,4]triazine on cells are profound, particularly in cancer cells. This compound has been shown to inhibit cell proliferation by targeting kinases involved in cell signaling pathways, such as the EGFR and VEGFR pathways . By inhibiting these pathways, 2-Chloropyrrolo[2,1-f][1,2,4]triazine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues such as Asp127 and Cys129 . This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways. Furthermore, 2-Chloropyrrolo[2,1-f][1,2,4]triazine can modulate gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to 2-Chloropyrrolo[2,1-f][1,2,4]triazine can lead to sustained inhibition of kinase activity and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models .
Metabolic Pathways
2-Chloropyrrolo[2,1-f][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as pyruvate and lactate .
Transport and Distribution
Within cells and tissues, 2-Chloropyrrolo[2,1-f][1,2,4]triazine is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high kinase activity, such as tumors, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 2-Chloropyrrolo[2,1-f][1,2,4]triazine is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with kinases and other enzymes, while in the nucleus, it can modulate the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
Eigenschaften
IUPAC Name |
2-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYYANMFBLKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)



![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)


![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

